1-But-3-enyl-3-isopropylurea
Description
Contextual Significance of Urea (B33335) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Urea derivatives are integral to modern drug discovery and medicinal chemistry, largely due to the urea functional group's ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.govbeilstein-journals.org This interaction is fundamental to the efficacy of numerous therapeutic agents. Current time information in Bangalore, IN. The urea moiety is found in a wide range of pharmaceuticals, including anticancer, antibacterial, anticonvulsant, and anti-HIV agents. beilstein-journals.orgbeilstein-journals.org Beyond medicine, urea derivatives are also employed as organocatalysts and as building blocks in the synthesis of complex molecules. nih.gov
The synthesis of urea derivatives is a well-established field, with traditional methods involving the reaction of amines with phosgene (B1210022), carbon monoxide, or isocyanates. nih.gov However, due to the hazardous nature of these reagents, significant research has been dedicated to developing safer and more environmentally friendly synthetic routes. nih.govorganic-chemistry.orgrsc.org
Rationale for Investigating the Chemical Space of Alkenyl-Substituted Urea Architectures
The introduction of an alkenyl group into a urea structure, creating an N-alkenyl urea, significantly expands its chemical utility. The presence of the carbon-carbon double bond offers a reactive site for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis. beilstein-journals.org
Research into N-alkenyl ureas is driven by their potential to undergo intramolecular reactions, leading to the formation of heterocyclic structures. acs.orgthieme-connect.com These cyclic compounds, such as imidazolidinones and other nitrogen-containing rings, are prevalent in many biologically active molecules. acs.org The ability to construct these complex molecular architectures from relatively simple acyclic precursors is a powerful strategy in synthetic chemistry.
Scholarly Objectives and Research Trajectories Pertaining to 1-But-3-enyl-3-isopropylurea within Academic Inquiry
The specific compound, this compound, with the CAS number 1602468-06-3, presents a unique scaffold for chemical investigation. bldpharm.combldpharm.com Its structure combines the hydrogen-bonding capabilities of the urea group with the reactive potential of a terminal butenyl chain.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1602468-06-3 |
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
This data is compiled from chemical supplier databases. bldpharm.combldpharm.com
The primary research interest in this compound lies in its potential as a substrate for intramolecular cyclization reactions. The butenyl group is well-suited for ring-closing reactions to form five- or six-membered heterocyclic rings, which are common motifs in pharmaceuticals. Gold- and copper-catalyzed intramolecular hydroamination and cyclization of N-alkenyl ureas are established methods for synthesizing such structures. beilstein-journals.orgacs.orgthieme-connect.com
A likely synthetic route to this compound would involve the reaction of but-3-en-1-amine with isopropyl isocyanate. This is a standard method for the preparation of unsymmetrical ureas. organic-chemistry.org
Future research on this compound would likely focus on exploring its reactivity in catalytic cyclization reactions to generate novel heterocyclic compounds. The resulting products could then be screened for biological activity, contributing to the development of new therapeutic agents. The specific substitution pattern of the isopropyl and butenyl groups may offer unique stereochemical outcomes in these reactions, providing a rich area for academic investigation.
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-4-5-6-9-8(11)10-7(2)3/h4,7H,1,5-6H2,2-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFEYZZOMXQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Investigations of Reactions Involving 1 but 3 Enyl 3 Isopropylurea
Elucidation of Intramolecular and Intermolecular Reaction Mechanisms in Urea (B33335) Compound Formation
The formation of new compounds from 1-But-3-enyl-3-isopropylurea can proceed through either intramolecular or intermolecular pathways, each governed by distinct mechanistic principles. The presence of both a nucleophilic nitrogen atom within the urea structure and an electrophilic double bond in the butenyl chain allows for a rich variety of transformations.
Intramolecular reactions, particularly cyclization reactions, are a hallmark of N-alkenylureas. For instance, intramolecular hydroamination, where the N-H bond of the urea adds across the double bond, can lead to the formation of five- or six-membered rings. These reactions are often catalyzed by transition metals, such as gold or palladium, which activate the alkene towards nucleophilic attack. beilstein-journals.org The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key aspect of the mechanism and is often controlled by the choice of catalyst and reaction conditions.
Intermolecular reactions, on the other hand, involve the reaction of this compound with an external reagent. An example is the intermolecular carbolithiation reaction, where an organolithium reagent adds to the double bond. This creates a new C-C bond and a lithiated urea intermediate, which can then be trapped with an electrophile, leading to the formation of more complex acyclic products. rsc.org The mechanism of such reactions involves the nucleophilic attack of the organolithium compound on the terminal carbon of the butenyl group, followed by reaction with an electrophile.
Another important class of reactions is the palladium-catalyzed intramolecular oxidative aminocarbonylation. In this process, the alkenylurea undergoes cyclization with the incorporation of a carbonyl group from a carbon monoxide atmosphere, leading to the formation of bicyclic diones. capes.gov.bracs.org The mechanism involves the coordination of the palladium catalyst to the double bond, followed by nucleophilic attack of the urea nitrogen, migratory insertion of carbon monoxide, and reductive elimination to yield the final product.
Detailed Studies on Alkenyl Moiety Reactivity within the Urea Framework
The reactivity of the butenyl moiety in this compound is central to its synthetic utility. The electronic interplay between the urea functionality and the double bond, as well as the conformational flexibility of the molecule, dictates the feasibility and outcome of various chemical transformations.
Intramolecular rearrangements represent a sophisticated class of reactions that can lead to significant molecular reorganization. In the context of N-alkenylureas, N' → C migrations are of particular interest. While direct evidence for such a rearrangement in this compound is not extensively documented, related systems provide a strong precedent. For example, in the presence of a strong base, the nitrogen-bound substituent on the urea can migrate to the α-carbon of the alkenyl group. nih.gov This type of rearrangement, often termed an anionic N-to-C switch, proceeds through a deprotonation event followed by an intramolecular nucleophilic substitution.
Another relevant rearrangement is the aza-Claisen rearrangement, a capes.gov.brcapes.gov.br-sigmatropic shift that can occur in N-allyl systems. uvm.edu For this compound, a formal 1,3-diaza-Claisen rearrangement could be envisaged under certain catalytic conditions, leading to a rearranged urea structure. These rearrangements are powerful tools for the stereoselective synthesis of complex amines.
The butenyl group in this compound is susceptible to a variety of intermolecular addition reactions. As mentioned, carbolithiation provides a route to functionalized acyclic ureas. rsc.org Additionally, the double bond can participate in cycloaddition reactions. For example, in the presence of a suitable diene, a Diels-Alder reaction could potentially occur, although the electron-rich nature of the urea substituent might require specific activation.
More commonly, the alkenyl moiety undergoes addition reactions initiated by electrophiles or radicals. For instance, the radical-mediated aminotrifluoromethylation of N-alkenylureas has been demonstrated. beilstein-journals.org This reaction proceeds via the addition of a trifluoromethyl radical to the double bond, followed by an intramolecular cyclization of the resulting radical onto the urea nitrogen, ultimately forming a trifluoromethyl-substituted pyrrolidine. This highlights the ability of the alkenyl group to participate in radical cascades.
Furthermore, tandem reactions such as Michael addition followed by hydroalkylation have been reported for related systems. beilstein-journals.org In such a sequence, an external nucleophile first adds to an activated alkene, and the resulting intermediate then undergoes an intramolecular cyclization involving the urea nitrogen and the butenyl group.
Kinetic Profiling and Reaction Rate Determination for Key Synthetic Steps and Chemical Transformations
The rate at which chemical transformations of this compound occur is a critical factor in determining the feasibility and outcome of a synthetic procedure. Kinetic profiling involves measuring the reaction rate under various conditions to elucidate the reaction mechanism and optimize reaction parameters. While specific kinetic data for this exact compound is limited, general principles from related systems can be applied.
The kinetics of cyclization reactions, such as the intramolecular hydroamination, are often studied to understand the rate-determining step. nih.govnih.gov For example, the rate of cyclization can be highly dependent on the concentration of the catalyst, the temperature, and the nature of the solvent. In many transition-metal-catalyzed reactions, the rate-determining step can be the oxidative addition, migratory insertion, or reductive elimination step.
The pH of the reaction medium can also have a dramatic effect on the reaction rate, particularly for reactions involving proton transfer. For instance, the cyclization of related hydantoic acid amides shows a strong dependence of the rate on pH, with changes of several orders of magnitude observed over different pH ranges. rsc.org This is often due to the requirement for a specific protonation state of the reactants for the reaction to proceed efficiently.
A hypothetical kinetic study on the intramolecular cyclization of this compound might involve monitoring the disappearance of the starting material or the appearance of the cyclized product over time using techniques like NMR spectroscopy or chromatography. The data obtained could then be used to determine the rate law and activation parameters for the reaction, providing valuable insights into the reaction mechanism.
| Parameter | Influence on Reaction Rate | Example from Related Systems |
| Catalyst Concentration | Generally, an increase in catalyst concentration leads to a faster reaction rate, up to a certain point where catalyst aggregation or other effects may become limiting. | In gold-catalyzed hydroamination, the reaction rate is dependent on the concentration of the active gold species. beilstein-journals.org |
| Temperature | Reaction rates typically increase with temperature according to the Arrhenius equation. However, higher temperatures can sometimes lead to decreased selectivity or decomposition. | Thermal aza-Claisen rearrangements require elevated temperatures to overcome the activation energy barrier. uvm.edu |
| Solvent Polarity | The polarity of the solvent can significantly affect the rate of reactions involving charge separation or stabilization of charged intermediates. | Carbolithiation reactions are often carried out in non-polar or weakly polar aprotic solvents like THF or diethyl ether. rsc.org |
| pH | For reactions involving proton transfer, the pH can dramatically influence the rate by altering the protonation state of the reactants and intermediates. | The cyclization of hydantoic acid amides shows a complex pH-rate profile, with different rate-determining steps dominating at different pH values. rsc.org |
Influence of Catalysis and Solvent Systems on Reaction Pathways and Selectivity
The choice of catalyst and solvent system is paramount in controlling the reaction pathway and selectivity in the chemistry of this compound. Catalysts can open up reaction pathways that are not accessible thermally and can steer the reaction towards a desired product with high chemo-, regio-, and stereoselectivity.
Transition metal catalysts, particularly those based on palladium, gold, and copper, are widely used in the reactions of N-alkenylureas. beilstein-journals.orgcapes.gov.brbeilstein-journals.org For example, palladium catalysts are highly effective for intramolecular aminocarbonylation reactions, leading to the formation of heterocyclic products. capes.gov.bracs.org The use of chiral ligands on the palladium center can even induce enantioselectivity, providing access to optically active products.
Gold catalysts have emerged as powerful tools for the intramolecular hydroamination of N-alkenylureas. beilstein-journals.org The choice of the gold catalyst and any co-catalysts can influence the regioselectivity of the cyclization. For instance, certain gold complexes favor the formation of five-membered rings, while others might promote the formation of six-membered rings.
Copper catalysts, often in combination with other reagents, can be used to initiate radical reactions. As mentioned, a copper-based catalytic system can be used for the aminotrifluoromethylation of N-alkenylureas, where the catalyst plays a key role in generating the trifluoromethyl radical and controlling the subsequent cyclization. beilstein-journals.org
| Catalyst System | Typical Reaction | Selectivity Control |
| Palladium(II) with Chiral Ligands | Enantioselective Intramolecular Oxidative Aminocarbonylation | The chiral ligand on the palladium center controls the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess. capes.gov.bracs.org |
| Gold(I) Complexes | Intramolecular Hydroamination | The nature of the ligand on the gold catalyst and the counterion can influence the regioselectivity of the cyclization (e.g., endo vs. exo cyclization). beilstein-journals.org |
| Copper(I) Bromide with Chiral Phosphoric Acid | Asymmetric Radical Aminotrifluoromethylation | The dual catalytic system controls both the generation of the radical species and the enantioselectivity of the cyclization step. beilstein-journals.org |
Computational and Theoretical Chemistry Studies on 1 but 3 Enyl 3 Isopropylurea
Molecular Modeling and Advanced Conformational Analysis
Molecular modeling techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of a molecule like 1-But-3-enyl-3-isopropylurea. These methods explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them.
Energy minimization, or geometry optimization, is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule such as this compound, which possesses multiple rotatable bonds (e.g., around the C-N bonds of the urea (B33335) moiety and the bonds of the alkyl chains), multiple conformations (isomers) are possible.
Computational studies on similar alkyl-substituted ureas have employed methods like Density Functional Theory (DFT), often with functionals such as B3LYP, and Møller-Plesset perturbation theory (MP2) to locate stable conformers. These studies reveal that N,N'-disubstituted ureas can exist in different conformations, commonly referred to as cis and trans, based on the orientation of the substituents relative to the carbonyl group. For this compound, a systematic conformational search would be necessary to identify all low-energy structures. The potential energy surface (PES) for rotation around the C-N bonds would be calculated to determine the rotational barriers. For other alkylureas, these barriers are typically in the range of 8-10 kcal/mol.
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with their environment. An MD simulation of this compound would model the atomic motions over time by solving Newton's equations of motion. This approach is particularly valuable for understanding how the molecule behaves in a solvent, such as water or an organic solvent.
Simulations on related urea derivatives have shown that these molecules can form aggregates in aqueous solutions and that their presence can influence the structure of water. For this compound, MD simulations could reveal:
The preferred conformations in solution, which may differ from the gas phase due to solvent interactions.
The dynamics of the flexible butenyl and isopropyl groups.
The formation and lifetime of intramolecular and intermolecular hydrogen bonds.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are key to its reactivity.
Frontier Molecular Orbital (FMO) theory is a central concept for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. One would expect the HOMO to be localized primarily on the nitrogen atoms and the π-system of the butenyl group, while the LUMO might be centered around the carbonyl group. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.
Illustrative Data Table for FMO Analysis (Hypothetical) This table is a hypothetical representation of what a DFT calculation might yield for this compound.
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 | Indicator of chemical reactivity and stability |
Quantum chemical calculations are powerful tools for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. Potential reactions for this compound could include addition to the double bond or reactions involving the urea functional group.
To study a hypothetical reaction, such as the electrophilic addition of HBr to the double bond, computational chemists would:
Optimize the geometries of the reactant (this compound and HBr) and the final product.
Search for the transition state structure connecting the reactants and products.
Calculate the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).
Determine the activation energy (the energy difference between the transition state and the reactants), which is crucial for predicting the reaction rate.
Theoretical Prediction of Spectroscopic Signatures for Research-Oriented Structural Elucidation (e.g., NMR, IR, MS)
Computational methods can predict various spectroscopic properties, which is invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.
DFT calculations are routinely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.
IR Spectroscopy: The calculation of vibrational frequencies allows for the prediction of an IR spectrum. For this compound, characteristic peaks such as the C=O stretch of the urea (typically around 1630-1680 cm⁻¹), N-H stretches (around 3300-3500 cm⁻¹), and C=C stretch of the butenyl group (around 1640 cm⁻¹) would be calculated.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts, when compared to experimental data, can help assign signals and confirm the molecule's connectivity and conformation.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the energies of potential fragment ions, aiding in the interpretation of fragmentation patterns observed in an experimental mass spectrum.
Illustrative Data Table for Predicted Spectroscopic Data (Hypothetical) This table provides a hypothetical example of predicted spectroscopic data for this compound.
| Spectroscopy | Feature | Predicted Value |
| IR | C=O Stretch | 1655 cm⁻¹ |
| IR | N-H Stretch | 3350 cm⁻¹ |
| ¹³C NMR | C=O Carbon | 158 ppm |
| ¹H NMR | N-H Proton | 5.8 ppm |
In Silico Approaches to Ligand-Target Interaction Modeling (e.g., Pharmacophore Mapping, Molecular Docking)
No published research studies detailing pharmacophore mapping or molecular docking for this compound were found.
Structure Activity Relationship Sar Methodologies for 1 but 3 Enyl 3 Isopropylurea Analogues in Chemical Biology Research
Principles of Rational Design for Structural Modification and Derivatization Strategies
Rational design is a targeted approach in drug discovery that leverages knowledge of a biological target's structure and mechanism to design molecules with high affinity and specificity. rsc.org For analogues of 1-But-3-enyl-3-isopropylurea, this involves the strategic modification of its core components—the N-substituents and the central urea (B33335) moiety—to probe and enhance interactions with a biological target. nih.govnih.gov
Systematic Variation of N-Substituents (Isopropyl and But-3-enyl)
The isopropyl and but-3-enyl groups of this compound are critical determinants of its physicochemical properties, such as lipophilicity, and its steric and electronic profile. Systematic variation of these substituents is a fundamental strategy to explore the chemical space around the core structure and to understand their contribution to biological activity. researchgate.netdrugdesign.org
The isopropyl group provides a degree of steric bulk and lipophilicity. Modifications could include:
Homologation: Replacing the isopropyl group with smaller (ethyl, methyl) or larger (tert-butyl, isobutyl) alkyl groups to probe the size limitations of the binding pocket.
Cyclization: Introducing cyclic structures (e.g., cyclopropyl, cyclopentyl) to restrict conformational flexibility and potentially increase binding affinity through entropic effects.
Introduction of Heteroatoms: Replacing a carbon with an oxygen or nitrogen (e.g., to form an ether or an amine) can alter polarity and introduce new hydrogen bonding capabilities.
The but-3-enyl group contains a terminal double bond, which can participate in various interactions and also serves as a site for potential metabolism. Variations might involve:
Saturation: Converting the but-3-enyl group to a butyl group to assess the importance of the π-system.
Isomerization: Moving the double bond to different positions (e.g., but-2-enyl, but-1-enyl) to alter the geometry and electronic distribution.
Substitution on the double bond: Adding small groups like methyl or halogens to the vinyl group to fine-tune steric and electronic properties.
A hypothetical SAR study could generate a data table like the one below, illustrating how systematic variations might influence inhibitory activity against a target enzyme, such as urease.
| Analogue | N-Substituent 1 | N-Substituent 2 | Hypothetical IC₅₀ (µM) | Key Observation |
|---|---|---|---|---|
| Parent Compound | Isopropyl | But-3-enyl | 15.2 | Baseline activity |
| Analogue 1 | Ethyl | But-3-enyl | 25.8 | Decreased activity suggests bulk is favorable |
| Analogue 2 | tert-Butyl | But-3-enyl | 8.5 | Increased activity suggests more bulk is tolerated |
| Analogue 3 | Isopropyl | Butyl | 30.1 | Decreased activity suggests the double bond is important |
| Analogue 4 | Isopropyl | But-2-enyl | 12.9 | Similar activity suggests some positional flexibility of the double bond |
Exploration of Isosteric and Bioisosteric Replacements within the Urea Moiety
The urea functionality is a key structural motif in many biologically active compounds due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.govnih.gov However, it can sometimes confer unfavorable properties, such as poor solubility or rapid metabolism. Isosteric and bioisosteric replacements are a powerful strategy to mitigate these issues while retaining or enhancing biological activity. nih.govnih.gov
Isosteric Replacement: This involves replacing an atom or group with another that has a similar size and electronic configuration. For the urea moiety (-NH-CO-NH-), a classic isostere is the thiourea (B124793) group (-NH-CS-NH-). frontiersin.org Thioureas have different hydrogen bonding capabilities and are generally more lipophilic. The increased acidity of the N-H protons in thioureas can sometimes lead to stronger binding with anion receptors. frontiersin.org
Bioisosteric Replacement: This is a broader concept where a functional group is replaced by another that retains similar biological activity, but may not have the same steric or electronic properties. u-tokyo.ac.jp For the urea group, numerous bioisosteres have been explored in drug design, including: nih.gov
Squaramides and Guanidiniums: These groups can mimic the hydrogen bonding pattern of urea.
Heterocyclic rings: Rings such as 1,2,4-triazoles or 1,2,4-oxadiazoles can be used to replace the amide or urea bond, often with improved metabolic stability. nih.gov
The choice of replacement depends on the specific interactions the urea moiety makes with its target. If the carbonyl oxygen is a key hydrogen bond acceptor, a thiourea might be a poor substitute. Conversely, if the N-H protons are critical donors, a thiourea could enhance activity. frontiersin.org
Development of In Vitro Experimental Paradigms for Biochemical Activity Assessment
To evaluate the effects of the structural modifications described above, robust in vitro experimental paradigms are essential. These assays provide quantitative data on the biochemical activity of the this compound analogues.
Enzyme Inhibition Assays: If the target of this compound is an enzyme, such as urease, a variety of inhibition assays can be employed. scielo.br A common method is to monitor the rate of product formation or substrate depletion in the presence and absence of the inhibitor. For urease, which hydrolyzes urea to ammonia (B1221849) and carbon dioxide, activity can be measured by quantifying ammonia production, often using a colorimetric method like the Berthelot assay. rsc.orgresearchgate.net From these assays, key parameters like the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. dergipark.org.trrsc.org For potent inhibitors, further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). rsc.orgmdpi.com
Receptor Binding Studies: If the target is a receptor, binding assays are used to measure the affinity of the analogues for the receptor. These assays often use a radiolabeled or fluorescently-labeled ligand that is known to bind to the receptor. The ability of the test compounds to displace the labeled ligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) can be calculated. These studies are crucial for understanding how structural changes affect the direct interaction with the target protein. mdpi.comnih.gov
Protein Denaturation Mechanisms: Some small molecules can exert their effects by causing protein denaturation. britannica.com Urea itself is a classic protein denaturant, working through both direct interactions with the protein and by altering the structure of the surrounding water, which weakens the hydrophobic effect that helps to hold proteins together. nih.govacs.org To test if analogues of this compound have this property, techniques like circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC) can be used. These methods monitor changes in the secondary and tertiary structure of a protein as the concentration of the compound is increased, revealing its denaturing potential. britannica.comwikipedia.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbenthamdirect.com For a set of this compound analogues with known activities, QSAR models can be developed to predict the activity of new, unsynthesized analogues. tandfonline.com
The process involves:
Data Set Preparation: A series of analogues with a wide range of biological activities is required.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS) and Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govacs.org
Model Validation: The predictive power of the model is tested using an external set of compounds that were not used in the model-building process. tandfonline.com
A successful QSAR model can provide insights into which physicochemical properties are most important for activity and can be used to prioritize the synthesis of new analogues that are predicted to be highly active. benthamdirect.com For instance, a QSAR study on B-RAF inhibitors with a urea structure indicated that size, branching, aromaticity, and polarizability were key factors affecting their inhibitory activity. nih.gov
Integration of Molecular Docking and Molecular Dynamics in SAR Elucidation
Computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding the interactions between a ligand and its target at the atomic level, thereby elucidating the SAR. tandfonline.commui.ac.ir
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For analogues of this compound, docking can be used to visualize how different substituents on the urea core fit into the binding pocket of the target. It can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes that govern binding affinity. researchgate.netekb.eg For example, docking studies of urease inhibitors have shown that interactions with the nickel ions in the active site are crucial for potent inhibition. tandfonline.com
Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations can model the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com This can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and conformational changes in the protein that may be induced by ligand binding. nih.govresearchgate.net MD simulations of the urease enzyme with its substrate, urea, have provided insights into the catalytic mechanism and the roles of key amino acid residues. nih.govacs.org
The integration of these computational methods with experimental data provides a powerful, synergistic approach to SAR studies. Docking and MD can explain the experimental results observed for a series of analogues and can guide the rational design of new compounds with improved properties. rsc.org
Advanced Analytical Spectroscopic and Chromatographic Methodologies in Research on 1 but 3 Enyl 3 Isopropylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 1-But-3-enyl-3-isopropylurea in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the entire molecular framework, including atomic connectivity and stereochemical relationships.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the primary structural fragments: the isopropyl group, the butenyl chain, and the urea (B33335) backbone. researchgate.netresearchgate.net
The ¹H NMR spectrum is characterized by distinct signals for the vinyl protons of the butenyl group at the downfield end of the aliphatic region, as well as the characteristic septet and doublet for the isopropyl group. The protons on the nitrogen atoms of the urea moiety typically appear as broad signals. rsc.orgrsc.org In the ¹³C NMR spectrum, the carbonyl carbon of the urea group is a key identifier, appearing at a significantly downfield chemical shift. researchgate.netchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1' | CH₃ | 1.15 | d | 22.8 |
| 2' | CH | 3.85 | sept | 43.5 |
| - | C=O | - | - | 158.0 |
| 1 | CH₂ | 3.20 | t | 40.1 |
| 2 | CH₂ | 2.25 | q | 34.5 |
| 3 | CH | 5.80 | ddt | 135.0 |
| 4 | CH₂ | 5.10 | m | 117.0 |
| - | N¹-H | 5.50 | br s | - |
| - | N³-H | 5.45 | br d | - |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'sept' denotes septet, 'm' denotes multiplet, 'ddt' denotes doublet of doublets of triplets, 'br' denotes broad.
While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the precise connectivity and spatial arrangement of the atoms. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show strong correlations between the methine and methyl protons of the isopropyl group. Within the butenyl group, correlations would be observed between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the integrity of this aliphatic chain. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached, providing unambiguous one-bond ¹H-¹³C connections. princeton.edunih.gov This technique is used to definitively assign the carbon signals based on their attached, and more easily assigned, proton signals listed in Table 1.
The proton of the isopropyl methine (H-2') to the urea carbonyl carbon (C=O).
The protons of the methylene (B1212753) group adjacent to the nitrogen (H-1) to the urea carbonyl carbon (C=O).
The methine proton of the butenyl group (H-3) to the C1 carbon. These correlations connect the isopropyl and butenyl fragments to the central urea moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation. researchgate.net For instance, NOESY can reveal the spatial proximity between protons of the isopropyl group and the butenyl chain, helping to define the preferred rotational conformation around the N-C bonds of the urea linkage.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound, the molecular formula is C₈H₁₆N₂O. HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, providing strong evidence for the compound's identity. nih.gov
Table 2: HRMS Data for this compound
| Formula | Species | Calculated Exact Mass |
| C₈H₁₆N₂O | [M+H]⁺ | 157.13354 |
| C₈H₁₆N₂O | [M+Na]⁺ | 179.11548 |
Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are standard for analyzing the purity of this compound and for its detection in complex mixtures. researchgate.netsemanticscholar.org
GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be employed. The gas chromatograph separates the compound from impurities, and the mass spectrometer provides a mass spectrum for the eluted peak, confirming its identity. researchgate.netacs.org
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a more versatile technique, particularly for polar and non-volatile compounds like many urea derivatives. oup.com It separates components in the liquid phase before they are ionized and detected by the mass spectrometer.
Under electron ionization (EI) conditions typical in GC-MS, this compound would undergo predictable fragmentation. Analysis of these fragments helps to confirm the structure of the parent molecule.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Ion Fragment | Fragment Lost |
| 156 | [C₈H₁₆N₂O]⁺ | (Molecular Ion) |
| 141 | [C₇H₁₃N₂O]⁺ | •CH₃ |
| 114 | [C₅H₁₀N₂O]⁺ | •C₃H₅ (allyl) |
| 101 | [C₄H₉N₂O]⁺ | •C₄H₇ (butenyl) |
| 86 | [C₄H₈NO]⁺ | •C₄H₈N |
| 57 | [C₄H₉]⁺ | •C₄H₇N₂O |
| 43 | [C₃H₇]⁺ | •C₅H₉N₂O |
The fragmentation pattern, showing characteristic losses of the isopropyl and butenyl substituents, provides a molecular fingerprint that can be used for identification. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Probing
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum provides clear evidence for the key structural features. The positions of certain bands, such as the N-H and C=O stretches, are sensitive to hydrogen bonding, which can provide conformational information. researchgate.net
The spectrum is dominated by strong absorptions corresponding to the urea and alkene moieties.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3300 | N-H Stretch | Urea (Amide) |
| 3080-3010 | =C-H Stretch | Alkene |
| 2970-2850 | C-H Stretch | Alkane (isopropyl, butenyl) |
| 1650-1630 | C=O Stretch (Amide I band) | Urea |
| 1640-1620 | C=C Stretch | Alkene |
| 1570-1550 | N-H Bend (Amide II band) | Urea |
| 990 and 910 | =C-H Bend (out-of-plane) | Monosubstituted Alkene |
The presence of a strong band around 1640 cm⁻¹ for the carbonyl (C=O) group, coupled with the N-H stretching and bending vibrations, is definitive for the urea core. docbrown.inforesearchgate.net The absorptions corresponding to the C=C and =C-H bonds confirm the presence of the terminal alkene in the butenyl group. libretexts.org
Advanced Chromatographic Techniques for Separation Science and Purity Assessment
The precise separation and quantification of this compound from reaction mixtures, synthetic intermediates, and potential degradation products are critical for ensuring its quality and for detailed research applications. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serve as indispensable tools for these purposes. These methodologies offer high resolution, sensitivity, and accuracy in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds like this compound. The inherent polarity of the urea functional group, along with the nonpolar hydrocarbon chains, allows for effective separation using reversed-phase chromatography.
A common approach for the analysis of this compound involves a reversed-phase C18 column. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which can be water or a buffer solution. The use of a gradient elution, where the proportion of the organic solvent is increased over time, can be effective in eluting the target compound with a good peak shape and separating it from impurities with varying polarities.
For quantification, a UV detector is commonly employed, as the urea chromophore absorbs in the low UV region (around 200-220 nm). A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. Method validation, including assessments of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), is crucial for ensuring the reliability of the quantitative data.
Detailed Research Findings:
In a representative study, an HPLC method was developed and validated for the determination of the purity of a synthesized batch of this compound. The analysis was performed on a C18 column (250 mm x 4.6 mm, 5 µm particle size) with a gradient elution profile. The mobile phase consisted of acetonitrile (Solvent A) and water (Solvent B). The gradient started at 30% A and was linearly increased to 80% A over 20 minutes. The flow rate was maintained at 1.0 mL/min, and the column temperature was controlled at 30 °C. Detection was carried out at 210 nm.
The retention time for this compound under these conditions was found to be approximately 12.5 minutes. The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999. The purity of the analyzed batch was determined to be 98.7% by peak area normalization, with two minor impurities detected at retention times of 8.2 and 14.1 minutes.
Interactive Data Table: HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Value |
| Chromatographic Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Acetonitrile; B: Water |
| Gradient Elution | 30% A to 80% A in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Retention Time | ~12.5 min |
Interactive Data Table: Validation Data for HPLC Quantification of this compound
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2% |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be employed for the analysis of volatile impurities or related byproducts that may be present in a sample. Furthermore, derivatization techniques can be used to increase the volatility and thermal stability of the target compound, making it amenable to GC analysis.
For the analysis of volatile impurities, a headspace GC technique coupled with a mass spectrometer (GC-MS) is often utilized. This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system. The separation is typically achieved on a nonpolar or medium-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane column. The mass spectrometer provides identification of the separated compounds based on their mass spectra.
When derivatization is employed for the analysis of this compound, common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). These reagents react with the active hydrogens on the urea nitrogens to form less polar and more volatile derivatives. The derivatized sample is then injected into the GC-MS system for separation and analysis.
Detailed Research Findings:
In a study focusing on the synthesis of this compound, GC-MS was used to identify volatile byproducts in the reaction mixture. Headspace analysis of the crude product revealed the presence of residual starting materials, including 3-buten-1-amine (B1219720) and isopropyl isocyanate.
For the direct analysis of the product, a derivatization method using BSTFA was developed. The derivatization was carried out at 70 °C for 30 minutes. The resulting bis(trimethylsilyl) derivative of this compound was analyzed on a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature was programmed to start at 100 °C and ramp up to 280 °C. The derivatized compound eluted at a retention time of approximately 15.8 minutes, and its identity was confirmed by its mass spectrum, which showed a characteristic molecular ion peak and fragmentation pattern.
Interactive Data Table: GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Value |
| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Temperature Program | 50 °C (2 min), then 10 °C/min to 250 °C |
| Injector Temperature | 250 °C |
| MS Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Interactive Data Table: GC-MS Conditions for Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reaction Conditions | 70 °C for 30 min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Temperature Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) |
| Retention Time of Derivative | ~15.8 min |
| Mass Spectrometric Detection | Full Scan (m/z 50-500) |
Future Research Trajectories and Interdisciplinary Potential in Chemical Sciences
Exploration of Unconventional Synthetic Pathways for Urea (B33335) Derivatives
The synthesis of urea derivatives has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) and isocyanates. nih.govmdpi.com The future of organic synthesis, however, lies in the development of safer and more sustainable methodologies. For a molecule like 1-But-3-enyl-3-isopropylurea, research into unconventional synthetic pathways is a key area of exploration.
Modern synthetic chemistry is increasingly moving towards greener alternatives. organic-chemistry.org Catalytic methods that utilize carbon dioxide (CO₂) as a C1 building block are gaining prominence for the synthesis of ureas. organic-chemistry.org The development of efficient catalytic systems for the direct carbonylation of amines presents another promising and atom-economical approach. researchgate.net Furthermore, rearrangement reactions, such as the Hofmann, Curtius, and Lossen rearrangements, provide routes to isocyanate intermediates that can be trapped in situ to form ureas, thereby avoiding the handling of these toxic substances. nih.govorganic-chemistry.org
The application of flow chemistry and microwave-assisted synthesis can also offer significant advantages for the synthesis of this compound and other urea derivatives. nih.gov These technologies can enhance reaction rates, improve yields, and allow for safer handling of reactive intermediates. nih.gov
Table 1: Comparison of Conventional and Unconventional Synthetic Routes for Urea Derivatives
| Synthetic Approach | Reagents | Advantages | Disadvantages |
| Conventional | |||
| Phosgene Route | Amine, Phosgene | High reactivity, well-established | Extreme toxicity of phosgene |
| Isocyanate Route | Amine, Isocyanate | Readily available starting materials | Toxicity and handling of isocyanates |
| Unconventional | |||
| Catalytic CO₂ Utilization | Amine, CO₂, Catalyst | Use of a renewable C1 source, green | Requires efficient catalyst development |
| Direct Carbonylation | Amine, CO, Catalyst | High atom economy | Use of toxic CO gas, requires pressure |
| Rearrangement Reactions | Carboxylic acids/amides | Avoids direct use of isocyanates | Multi-step, potential for side reactions |
| Flow Chemistry | Various | Enhanced safety and control, scalability | Initial setup cost |
| Microwave-Assisted | Various | Rapid reaction times, higher yields | Scalability can be a challenge |
Deeper Mechanistic Insights into Complex Reactions Involving Alkenyl Ureas
The presence of the butenyl group in this compound introduces a site of reactivity that can be exploited in a variety of complex chemical transformations. A deeper mechanistic understanding of reactions involving this alkenyl urea is crucial for harnessing its full synthetic potential.
The alkene moiety can participate in a range of addition and cycloaddition reactions. For instance, transition metal-catalyzed reactions, such as hydroformylation, hydroamination, and hydroacylation, could be employed to functionalize the double bond. researchgate.net Mechanistic studies of these reactions would involve a combination of kinetic experiments, isotopic labeling, and computational modeling to elucidate the catalytic cycle and the factors controlling regioselectivity and stereoselectivity. rsc.org
Furthermore, the interplay between the urea functionality and the alkenyl group could lead to unique reactivity. The urea moiety can act as a directing group or an internal nucleophile in intramolecular reactions, leading to the formation of novel heterocyclic structures. Understanding the conformational preferences and electronic interactions between these two functional groups will be key to predicting and controlling the outcomes of such reactions.
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical sciences, from drug discovery to materials science. nih.govmdpi.commdpi.comresearchgate.net For a target molecule like this compound, these computational tools can be instrumental in accelerating its development and exploring its potential applications.
ML models can be trained on large datasets of known urea derivatives to predict a wide range of properties for novel compounds, including their solubility, reactivity, and potential biological activity. This predictive power can guide the design of new derivatives of this compound with optimized properties for specific applications. For example, algorithms can be developed to predict the binding affinity of these compounds to a particular biological target.
Moreover, AI can be employed in retrosynthetic analysis to propose novel and efficient synthetic routes to this compound and its analogs. By analyzing vast databases of chemical reactions, these tools can identify unconventional and potentially more sustainable synthetic pathways that might not be immediately obvious to a human chemist.
Table 2: Potential Applications of Machine Learning in the Study of this compound
| Application Area | Machine Learning Technique | Potential Outcome |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity, toxicity, and physicochemical properties. |
| Regression Models | Estimation of reaction yields and optimization of reaction conditions. | |
| Synthetic Route Design | Retrosynthesis Algorithms | Identification of novel and efficient synthetic pathways. |
| Natural Language Processing | Extraction of reaction information from chemical literature. | |
| Mechanism Elucidation | Density Functional Theory (DFT) Calculations with ML | Prediction of reaction barriers and identification of transition states. |
Development of this compound as a Chemical Probe or Tool for Fundamental Biological Research
The unique structural features of this compound make it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the design of such tools is a highly interdisciplinary endeavor. eubopen.org
The butenyl group in this compound could potentially serve as a reactive handle for covalent modification of biological targets, such as enzymes or receptors. This could be exploited for activity-based protein profiling or for the development of irreversible inhibitors. The urea functionality is a well-known hydrogen bond donor and acceptor, which could contribute to specific binding interactions with biomolecules. rsc.org
To develop this compound as a chemical probe, its biological targets would first need to be identified, potentially through screening assays or computational docking studies. Subsequently, structure-activity relationship (SAR) studies would be conducted to optimize its potency and selectivity. The synthesis of fluorescently labeled or biotinylated derivatives would also be necessary to enable visualization and pull-down experiments.
Q & A
Q. What are the recommended synthetic routes for 1-But-3-enyl-3-isopropylurea, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves coupling isocyanates with amines or nucleophilic aromatic substitution (SNAr) reactions. For this compound, a two-step approach is advisable:
Amine activation : React 3-isopropylamine with a carbonyl source (e.g., triphosgene) to generate the isocyanate intermediate.
Nucleophilic addition : Introduce the but-3-enyl group via SNAr or Michael addition, ensuring anhydrous conditions and catalytic bases (e.g., DBU) to enhance yield .
Optimization parameters:
- Temperature: 60–80°C for SNAr reactions.
- Solvent: Dichloromethane or THF for polar aprotic environments.
- Monitoring: Use TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) or inline IR spectroscopy to track isocyanate consumption.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH3, split into septet for CH) and the allylic protons (δ ~5.0–5.8 ppm, coupling constants J = 10–17 Hz for trans/cis isomers) .
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm<sup>-1</sup>; absence of isocyanate peaks (~2250 cm<sup>-1</sup>) confirms completion.
- Mass Spectrometry : ESI-HRMS to verify molecular ion [M+H]<sup>+</sup> (expected m/z: calculated via PubChem data models) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Design a stability study with:
- pH buffers : Test pH 2 (gastric), 7.4 (physiological), and 9 (intestinal) at 37°C.
- Temperature stress : 40°C (accelerated) and 25°C (control) for 14 days.
- Analytical methods : HPLC with UV detection (λ = 220–260 nm) to quantify degradation products. Use Arrhenius kinetics to extrapolate shelf-life .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC against E. coli and S. aureus; CLSI guidelines).
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50 determination).
- Enzyme inhibition : Urease or acetylcholinesterase activity assays (spectrophotometric monitoring at 340 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Variable substituents : Synthesize analogs with halogenated aryl groups or alkyl chain modifications.
- Computational modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., bacterial urease PDB: 4H9M) to predict binding affinities.
- Data analysis : Use multivariate regression to correlate logP, steric parameters, and IC50 values .
Q. What methodologies resolve contradictions in reported biological activity data for urea derivatives?
- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying statistical filters (e.g., p < 0.05, n ≥ 3 replicates).
- Experimental replication : Control variables such as cell passage number, solvent purity, and assay incubation time.
- Methodological critique : Compare protocols for ATP-based vs. resazurin assays in cytotoxicity studies to identify sensitivity differences .
Q. How can in silico models predict metabolic pathways and toxicity risks?
- Software tools : Use GLORYx for phase I/II metabolism prediction and ProTox-II for toxicity endpoints (hepatotoxicity, mutagenicity).
- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
- Key parameters : Focus on metabolic soft spots (e.g., allylic oxidation of the butenyl group) .
Q. What advanced techniques characterize crystallographic or conformational properties?
Q. How should researchers address challenges in scaling up synthesis while maintaining purity?
- Process chemistry : Transition from batch to flow reactors for exothermic steps (e.g., isocyanate formation).
- Purification : Use simulated moving bed (SMB) chromatography for >99% purity.
- Analytical QA/QC : Implement PAT (Process Analytical Technology) with inline NIR for real-time monitoring .
Tables for Methodological Reference
Q. Table 1. Key Spectral Benchmarks for this compound
| Technique | Expected Signal | Reference Compound |
|---|---|---|
| <sup>1</sup>H NMR | δ 1.2 (d, J=6.8 Hz, 6H, CH3) | 1-Butyl-3-phenylurea |
| FT-IR | 1675 cm<sup>-1</sup> (C=O stretch) | N-Methylurea |
| HRMS | m/z 185.1284 [M+H]<sup>+</sup> | PubChem data |
Q. Table 2. Experimental Design for Stability Studies
| Condition | Time Points | Analytical Method | Acceptable Degradation |
|---|---|---|---|
| pH 2, 37°C | 0, 7, 14 days | HPLC-UV (220 nm) | ≤5% |
| 40°C, pH 7.4 | 0, 14, 28 days | UPLC-MS | ≤10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
